N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-[1,1'-biphenyl]-4-carboxamide
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Description
N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-[1,1'-biphenyl]-4-carboxamide, also known as KU-55933, is a potent and selective inhibitor of the ataxia telangiectasia mutated (ATM) kinase. ATM is a serine/threonine kinase that plays a critical role in the DNA damage response pathway. Inhibition of ATM kinase activity by KU-55933 has been shown to sensitize cancer cells to radiation and chemotherapy, making it a promising candidate for cancer therapy.
Scientific Research Applications
Synthesis and Chemical Transformations
The synthesis of related compounds involves multiple steps that allow for the introduction of various functional groups, which could be pivotal for exploring pharmacological properties. For example, the synthesis and transformations of ethyl 3-(benzoylamino)-1H-indole-2-carboxylates show that specific reactions with hydrazine hydrate or aqueous sodium hydroxide can lead to significant structural changes, offering a method to modify the compound's chemical properties for further application in drug design and development (Cucek & Verček, 2008).
Cytotoxic Activity
The investigation into carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones has shown that these compounds can possess potent cytotoxicity against certain cancer cell lines. This suggests that structurally similar compounds could be synthesized and evaluated for their potential as anticancer agents, indicating a possible application in cancer research and therapy development (Deady et al., 2005).
Diuretic Activity
The synthesis of biphenyl benzothiazole-2-carboxamide derivatives and their evaluation for diuretic activity highlight another potential pharmacological application. These compounds, including N-(1,3-benzothiazol-2-yl)-1,1'-biphenyl-4-carboxamide, were found to exhibit promising diuretic effects, suggesting that related compounds might be explored for their utility in treating conditions requiring diuresis (Yar & Ansari, 2009).
Anticancer Evaluation
Further research into N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides demonstrates the synthesis and evaluation of these compounds for anticancer activity. Such studies provide a foundation for the development of new anticancer agents, showing the potential utility of structurally related compounds in the treatment of various cancers (Ravinaik et al., 2021).
properties
IUPAC Name |
N-(1-ethyl-2-oxobenzo[cd]indol-6-yl)-4-phenylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N2O2/c1-2-28-23-16-15-22(20-9-6-10-21(24(20)23)26(28)30)27-25(29)19-13-11-18(12-14-19)17-7-4-3-5-8-17/h3-16H,2H2,1H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMDIDUUFHCZKIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C3C(=C(C=C2)NC(=O)C4=CC=C(C=C4)C5=CC=CC=C5)C=CC=C3C1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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